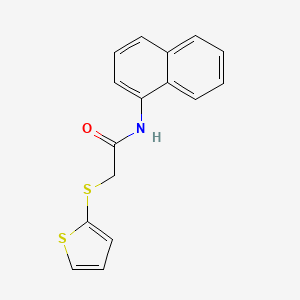

N-1-naphthyl-2-(2-thienylthio)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-2-thiophen-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-15(11-20-16-9-4-10-19-16)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXJKSPOXFCCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Naphthyl 2 2 Thienylthio Acetamide and Its Analogues

Strategic Approaches to the Naphthylacetamide Core Synthesis

The N-1-naphthylacetamide core is a fundamental structural unit in the target molecule. Its synthesis is typically achieved by forming an amide bond between 1-naphthylamine (B1663977) and a derivative of acetic acid.

A primary and widely used method for this is the direct acylation of an aryl amine. researchgate.net Specifically, 1-naphthylamine is reacted with chloroacetyl chloride, often in the presence of a base like sodium acetate (B1210297) in a solvent such as glacial acetic acid or under basic conditions, to yield the crucial intermediate, 2-chloro-N-(1-naphthyl)acetamide. researchgate.netnih.govnih.gov The reactivity of N-aryl 2-chloroacetamides is largely defined by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. researchgate.net

Beyond this classical approach, modern synthetic chemistry offers several alternative strategies for the formation of N-arylacetamides. These include:

Copper-Catalyzed Reactions : One innovative method involves the copper-catalyzed transformation of alkyl nitriles, acting as amine surrogates, with diaryliodonium salts to form N-arylacetamides. rsc.org

Hypervalent Iodine-Mediated Rearrangement : Another advanced protocol uses the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines to produce N-arylamides. mdpi.com This method has been successfully applied to synthesize various substituted N-arylamides in high yields. mdpi.com

Metal-Free Amination : A metal-free approach involves the amination of aryltriazenes with acetonitrile (B52724) to furnish N-arylacetamides under mild conditions. arabjchem.org

These varied methods provide a toolkit for chemists to select the most suitable route based on substrate availability, functional group tolerance, and desired reaction conditions. For the specific synthesis of N-1-naphthyl-2-(2-thienylthio)acetamide, preparing 2-chloro-N-(1-naphthyl)acetamide is a common and efficient starting point for the subsequent introduction of the thioether group. researchgate.netnih.gov

Development of the 2-Thienylthio Moiety Precursors

The introduction of the 2-thienylthio group requires a precursor that can act as a sulfur nucleophile. The most direct precursor for this purpose is 2-thiophenethiol (also known as thiophene-2-thiol). This compound provides the thiophene (B33073) ring and the sulfur atom necessary for forming the thioether bond.

The synthesis of 2-thiophenethiol can be accomplished through several established methods:

Reduction of Thiophenesulfonyl Chloride : A common laboratory-scale preparation involves the reduction of 2-thiophenesulfonyl chloride. The sulfonyl chloride is typically prepared by the chlorosulfonation of thiophene, which is then reduced using a reducing agent like zinc dust in an acidic medium.

Reaction of Lithiated Thiophene with Sulfur : An alternative route involves the lithiation of thiophene at the 2-position using a strong base like n-butyllithium. The resulting 2-lithiothiophene is then quenched with elemental sulfur (S₈) followed by an acidic workup to yield 2-thiophenethiol.

Once obtained, 2-thiophenethiol is typically converted in situ to its more reactive thiolate salt (e.g., sodium or potassium 2-thienylthiolate) by treatment with a base. This thiolate is a potent nucleophile used in the subsequent C-S bond formation step.

Formation of the Acetamide (B32628) Bond in this compound

The formation of the central acetamide linkage is a critical step that can theoretically be approached at different stages of the synthesis. However, it is most strategically performed by coupling a naphthylamine precursor with an acetic acid derivative.

Amide bonds are generally formed by the reaction of a carboxylic acid and an amine, a process that requires activation of the carboxylic acid to overcome a significant energy barrier. luxembourg-bio.com In the context of synthesizing the target molecule, this involves the reaction of 1-naphthylamine with 2-(2-thienylthio)acetic acid.

To facilitate this coupling, a wide variety of reagents have been developed. The choice of reagent is critical for achieving high yield and minimizing side reactions, such as racemization if chiral centers are present. luxembourg-bio.com

| Coupling Reagent Class | Examples | Mechanism of Action & Notes |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com The byproduct of DCC (DCU) is insoluble in many solvents, simplifying purification. EDC byproducts are water-soluble. Additives are often required. |

| Additives | HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole) | Used with carbodiimides to suppress side reactions and reduce racemization by forming an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. luxembourg-bio.com |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | React with the carboxylate to form an activated phosphonium ester. They are highly efficient but can be expensive and generate stoichiometric phosphorus byproducts. |

| Uronium/Aminium Salts | HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU | Among the most effective coupling reagents, forming active esters rapidly. luxembourg-bio.com It is important to add the reagents in the correct order to prevent the formation of inactive guanidinium (B1211019) byproducts from the reaction between the coupling agent and the amine. luxembourg-bio.com |

| Green Reagents | DPDTC (2,2′-dipyridyldithiocarbonate) | A recyclable coupling agent that forms an isolable thioester intermediate, which then reacts with an amine to form the amide. nih.gov This approach avoids traditional coupling reagents and their associated byproducts. nih.govrsc.orgresearchgate.net |

This table provides a summary of common amide coupling reagents and is not exhaustive.

Optimizing reaction conditions is essential for maximizing the yield and purity of the resulting amide. Key parameters include the choice of solvent, base, temperature, and order of reagent addition.

Solvent : The choice of solvent is critical. For coupling reactions, aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or toluene (B28343) are common. rsc.orgmdpi.com Toluene was found to be a suitable solvent for certain N-arylamide syntheses. rsc.orgmdpi.com

Base : An organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. However, some modern protocols have found that adding a base can have no influence or even a negative effect on the product yield. mdpi.com

Temperature : Amidation reactions are often run at room temperature, but cooling (to 0 °C) may be necessary to control exotherms and minimize side reactions, especially during the activation step. In some optimized protocols, heating to temperatures like 80-100 °C has been shown to drive the reaction to completion. rsc.orgmdpi.com

Order of Addition : When using uronium or phosphonium reagents, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This prevents the coupling reagent from reacting directly with the amine, which would render it inactive. luxembourg-bio.com

An example of optimized conditions for a copper-catalyzed N-arylacetamide synthesis involved using 0.3 equivalents of the (CuOTf)₂·toluene complex as a catalyst, which resulted in the quantitative formation of the product in just 20 minutes. rsc.org

Construction of the Thioether Linkage in this compound

The final key transformation in the synthesis is the formation of the thioether (C-S) bond that links the acetamide portion to the thiophene ring.

The most direct and common method for constructing the thioether linkage in this molecule is through a nucleophilic substitution reaction (Sₙ2). This pathway involves the reaction of an electrophile, 2-chloro-N-(1-naphthyl)acetamide , with a sulfur nucleophile, 2-thiophenethiol . researchgate.net

The general procedure is as follows:

Formation of the Thiolate : 2-Thiophenethiol is treated with a suitable base to deprotonate the acidic thiol proton, generating the highly nucleophilic 2-thienylthiolate anion. Common bases for this step include triethylamine (TEA), sodium ethoxide, or potassium carbonate. nih.govnih.gov

Nucleophilic Attack : The thiolate anion then attacks the electrophilic carbon atom of the 2-chloro-N-(1-naphthyl)acetamide, displacing the chloride leaving group and forming the desired C-S bond.

This reaction is typically carried out in a polar solvent, such as ethanol (B145695), and may require heating or refluxing for several hours to ensure completion. nih.govnih.gov Several studies have demonstrated the efficacy of this method for synthesizing analogous structures. For instance, various 2-chloro-N-arylacetamides have been successfully reacted with mercapto-heterocycles in refluxing ethanol using TEA as a base to produce the corresponding thioether-linked products. nih.govnih.gov

While the thiophene ring is generally more susceptible to electrophilic rather than nucleophilic substitution, the Sₙ2 reaction occurs on the side chain and not directly on the aromatic ring. numberanalytics.compharmaguideline.com Nucleophilic aromatic substitution (SₙAr) on the thiophene ring itself is also a known process, but it typically requires strong electron-withdrawing groups on the ring and follows a different, stepwise addition-elimination mechanism. researchgate.netnih.gov For the synthesis of this compound, the S-alkylation of 2-thiophenethiol with a haloacetamide precursor remains the most efficient and strategically sound approach. researchgate.net

Catalytic Methods for Enhanced Selectivity

The formation of the thioether linkage in this compound is a key synthetic step that can be achieved with high selectivity using catalytic methods. Transition metal-catalyzed cross-coupling reactions are particularly effective for creating C-S bonds under mild conditions with high regioselectivity. rsc.org

Palladium-catalyzed reactions, for instance, are attractive for assembling structurally diverse unsymmetrical aryl sulfides. rsc.org These methods often involve the coupling of an aryl halide or a related precursor with a thiol. For the synthesis of the target compound, this would translate to the reaction of a 2-thienylthiol derivative with a suitably activated N-1-naphthylacetamide moiety.

Copper-catalyzed C-S bond formation offers another powerful route. organic-chemistry.org These reactions can utilize elemental sulfur as the sulfur source, coupling phenolic esters with arylboronic acids. This approach is noted for being an odorless and cleaner alternative to methods that use thiols, which are prone to oxidation. organic-chemistry.org In the context of this compound, a strategy could involve a copper catalyst to facilitate the reaction between a thiophene-derived sulfur source and an N-1-naphthylacetamide precursor.

Visible-light-driven photoredox catalysis has also emerged as a valuable tool for C-S bond formation. mdpi.comresearchgate.net This approach allows for the generation of thiyl radicals from thiols under mild conditions, which can then react with a suitable partner to form the desired thioether. This method offers a potentially greener and more selective alternative to traditional thermal methods.

| Catalyst System | Reactant 1 | Reactant 2 | Key Advantages |

| Palladium-based | 2-thienylthiol derivative | Activated N-1-naphthylacetamide | High regioselectivity, mild conditions rsc.org |

| Copper-based | Thiophene-derived sulfur source | N-1-naphthylacetamide precursor | Odorless, avoids use of volatile thiols organic-chemistry.org |

| Visible-light photoredox | 2-thienylthiol | Activated N-1-naphthylacetamide | Mild conditions, high selectivity mdpi.comresearchgate.net |

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselectivity of the synthesis of this compound are critical for ensuring the correct assembly of the molecule. The primary synthetic route involves the reaction of 2-thienylthiol with 2-chloro-N-(1-naphthyl)acetamide. nih.gov This reaction is a nucleophilic substitution where the sulfur atom of the thiol displaces the chlorine atom.

The chemoselectivity of this reaction is generally high, as the thiol is a soft nucleophile that preferentially attacks the electrophilic carbon attached to the chlorine, rather than the carbonyl carbon of the acetamide group. The regioselectivity is dictated by the starting materials, ensuring the formation of the desired constitutional isomer.

A general synthesis for N-aryl-2-arylthioacetamides involves the chloroacetylation of an arylamine, in this case, 1-naphthylamine, to form the 2-chloro-N-(1-naphthyl)acetamide intermediate. researchgate.net This intermediate is then reacted with the appropriate thiol, here 2-thienylthiol, in the presence of a base to facilitate the nucleophilic substitution. nih.gov

General Synthetic Scheme:

Amide Formation: 1-Naphthylamine is reacted with chloroacetyl chloride to yield 2-chloro-N-(1-naphthyl)acetamide. researchgate.net

Thioether Formation: The resulting 2-chloro-N-(1-naphthyl)acetamide is then treated with 2-thienylthiol in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to yield this compound. nih.gov

| Step | Reactants | Reagents | Product | Selectivity |

| 1 | 1-Naphthylamine, Chloroacetyl chloride | Base (e.g., pyridine) | 2-chloro-N-(1-naphthyl)acetamide | Chemoselective (acylation at the amine) |

| 2 | 2-chloro-N-(1-naphthyl)acetamide, 2-Thienylthiol | Base (e.g., K2CO3) | This compound | Regioselective (S-alkylation) |

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

While this compound itself is not chiral, the introduction of stereocenters into the molecule, for instance by substitution on the acetamide backbone or on the naphthyl or thienyl rings, would lead to the existence of diastereomers and enantiomers. The asymmetric synthesis of such chiral analogues is a significant challenge.

Methods for the asymmetric synthesis of tertiary thiols and thioethers often rely on stereospecific substitution reactions. beilstein-journals.org For creating a chiral center at the carbon bearing the sulfur atom, strategies involving chiral auxiliaries or catalysts are necessary. The use of chiral sulfinamide reagents, such as tert-butanesulfinamide developed by the Ellman lab, has proven to be a versatile approach for the asymmetric synthesis of a wide variety of chiral amines, which could be precursors to chiral amides. yale.edu

Catalytic asymmetric methods for constructing C-S bonds are less developed than for other bond types but are an active area of research. nih.gov Palladium-catalyzed enantioselective displacements of allylic esters with thiolates represent a powerful strategy. While not directly applicable to the saturated backbone of this compound, related methodologies could be developed. Organocatalysis, using chiral catalysts such as substituted prolines, has also been successfully employed in asymmetric aldol (B89426) and Mannich reactions to create chiral building blocks. unibo.it These chiral fragments could then be elaborated into the desired chiral thioacetamide (B46855) analogues.

| Approach | Methodology | Potential Application |

| Chiral Auxiliaries | Use of chiral reagents like tert-butanesulfinamide. yale.edu | Synthesis of chiral amine precursors to the acetamide. |

| Asymmetric Catalysis | Transition metal catalysis with chiral ligands. nih.gov | Enantioselective C-S bond formation. |

| Organocatalysis | Use of chiral small molecules (e.g., proline derivatives). unibo.it | Asymmetric functionalization to create chiral synthons. |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

One-pot, multi-component reactions (MCRs) are a cornerstone of green chemistry as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation. nih.gov While a direct MCR for the target molecule is not explicitly reported, the principles of MCRs can be applied to streamline the synthesis. For example, a one-pot synthesis of related amidoalkyl naphthols has been achieved using biodegradable and efficient Lewis acid catalysts like tannic acid under solvent-free conditions. orientjchem.org

The choice of solvent is another critical factor. The use of greener solvents like poly(ethylene glycol) (PEG) in copper-catalyzed C-S bond formation has been reported to be effective and environmentally benign. organic-chemistry.org Furthermore, visible-light-driven reactions often proceed at ambient temperature, reducing energy consumption compared to traditional heating methods. researchgate.net

The development of catalytic systems with high turnover numbers and the ability to be recycled also contributes to a greener synthesis. The use of elemental sulfur as a sulfur source in copper-catalyzed reactions is a notable example of employing a less hazardous and more atom-economical reagent. organic-chemistry.org

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Multi-component reactions | One-pot synthesis of related naphthol derivatives. orientjchem.org |

| Safer Solvents and Auxiliaries | Use of non-toxic, recyclable solvents | Poly(ethylene glycol) (PEG) in C-S bond formation. organic-chemistry.org |

| Design for Energy Efficiency | Reactions at ambient temperature | Visible-light-driven photoredox catalysis. researchgate.net |

| Use of Renewable Feedstocks | Biodegradable catalysts | Tannic acid as a Lewis acid catalyst. orientjchem.org |

| Catalysis | Use of efficient and recyclable catalysts | Copper and palladium catalysts for C-S bond formation. rsc.orgorganic-chemistry.org |

Advanced Structural Elucidation and Conformational Analysis of N 1 Naphthyl 2 2 Thienylthio Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a compound in solution. A complete NMR analysis of N-1-naphthyl-2-(2-thienylthio)acetamide would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their spin-spin coupling interactions. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the naphthyl ring, the thienyl ring, the methylene (B1212753) bridge (-CH₂-), and the amide proton (-NH-). The integration of these signals would correspond to the number of protons in each group.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display characteristic chemical shifts for the aromatic carbons of the naphthyl and thienyl rings, the carbonyl carbon of the acetamide (B32628) group, and the methylene carbon.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and requires experimental verification.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyl-H | 7.5 - 8.5 | 110 - 135 |

| Thienyl-H | 7.0 - 7.6 | 125 - 140 |

| -CH₂- | ~4.0 | ~40 |

| -NH- | ~9.0 | - |

2D NMR Techniques for Connectivity and Proximity Determination

To confirm the structural assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would establish the connectivity between adjacent protons, for instance, within the naphthyl and thienyl ring systems.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connectivity between the naphthyl ring, the acetamide group, the methylene bridge, and the thienylthio moiety.

Dynamic NMR for Conformational Exchange Studies

The amide bond in this compound can exhibit restricted rotation, potentially leading to the presence of different conformers (rotamers) in solution. Dynamic NMR (DNMR) studies, involving variable temperature experiments, could provide insights into the energy barrier for this rotation and the relative populations of the conformers. This is a phenomenon observed in similar N-substituted acetamides.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of this compound

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of the title compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1670 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the aromatic rings and the sulfur-containing moiety.

Table 2: Expected Vibrational Bands for this compound (Note: This table is predictive and requires experimental verification.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3300 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| C=O Stretch (Amide I) | ~1670 | Moderate |

| N-H Bend (Amide II) | ~1550 | Weak |

| Aromatic C=C Stretch | 1600-1450 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and π-π stacking between the aromatic rings. Such an analysis would provide unequivocal proof of the molecular connectivity and its preferred conformation in the solid state.

Conformational Landscape and Energy Minima Determination in this compound

The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. The molecule's structure, characterized by the rotatable bonds connecting the naphthyl, acetamide, and thienylthio moieties, allows it to adopt various spatial arrangements, or conformers. Understanding the conformational landscape involves identifying the stable conformers, which correspond to energy minima on the potential energy surface, and the transition states that separate them.

A relaxed potential energy surface scan, where the energy of the molecule is calculated as a function of the rotation around these key bonds, would reveal the low-energy regions of the conformational space. The minima identified during this scan would then be subjected to full geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT). The choice of functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate energies and geometries.

The optimized geometries would represent the stable conformers of this compound. For each of these conformers, a vibrational frequency calculation would be performed to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to determine its zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

The relative energies of the conformers, corrected for ZPVE, would indicate their relative populations at thermal equilibrium, according to the Boltzmann distribution. The results of such an analysis would typically be presented in a data table, as illustrated below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Boltzmann Population (%) at 298.15 K |

| 1 | 0.00 | θ1, θ2, θ3, ... | ... |

| 2 | ... | θ1, θ2, θ3, ... | ... |

| 3 | ... | θ1, θ2, θ3, ... | ... |

| ... | ... | ... | ... |

This table is illustrative. The actual number of stable conformers and their relative energies would be determined by computational studies.

The global minimum, the conformer with the lowest energy, would be the most populated and likely the most representative structure of the molecule in the gas phase or in non-polar solvents. The presence of other low-energy conformers would indicate that the molecule exists as a dynamic equilibrium of different shapes.

Chiroptical Properties of this compound Enantiomers (if applicable)

Chirality is a key consideration for many bioactive molecules. This compound could potentially be chiral, depending on the conformation. If the molecule can adopt stable, non-superimposable mirror-image conformations (enantiomers), it will exhibit chiroptical properties, such as optical rotation and circular dichroism.

Even if the molecule itself is not chiral due to rapid interconversion between enantiomeric conformers, the introduction of a chiral center elsewhere in the molecule would lead to diastereomers with distinct chiroptical properties.

The investigation of chiroptical properties is typically carried out using a combination of experimental measurements and computational predictions. If the enantiomers of this compound could be resolved, their optical rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) would be measured using a polarimeter.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provides more detailed information about the stereochemistry of a molecule. An experimental CD spectrum would show positive or negative bands at specific wavelengths, which are characteristic of the molecule's three-dimensional structure.

Computational chemistry is an indispensable tool for predicting and interpreting chiroptical properties. Time-dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic circular dichroism spectra of chiral molecules.

The comparison of the predicted CD spectrum with an experimental spectrum can be used to assign the absolute configuration of the enantiomers. The results of such a computational study could be summarized in a table like the one below.

| Enantiomer | Excitation Wavelength (nm) | Rotatory Strength (R, in 10⁻⁴⁰ cgs units) |

| (R) | ... | ... |

| (R) | ... | ... |

| (S) | ... | ... |

| (S) | ... | ... |

This table is a hypothetical representation of the kind of data that would be generated from TD-DFT calculations.

By simulating the chiroptical properties, researchers can gain insight into the relationship between the molecule's conformation and its interaction with polarized light, which is fundamental to understanding its stereochemistry.

Theoretical and Computational Chemistry Studies of N 1 Naphthyl 2 2 Thienylthio Acetamide

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the precise calculation of molecular geometries, vibrational modes, and a host of properties related to chemical reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. For N-1-naphthyl-2-(2-thienylthio)acetamide, calculations using a functional like B3LYP with a 6-311++G(d,p) basis set can provide detailed geometric parameters. nih.govresearchgate.net

| Parameter | Bond/Angle | Representative Value |

| Bond Lengths (Å) | C=O (Amide) | 1.24 |

| C-N (Amide) | 1.36 | |

| C-S (Thioether) | 1.78 | |

| S-C (Thiophene) | 1.75 | |

| Bond Angles (˚) | O=C-N | 123.0 |

| C-N-C (Naphthyl) | 128.5 | |

| C-S-C | 102.5 |

Note: The data in this table is illustrative and based on typical values for similar functional groups found in computational studies of related molecules.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) and naphthyl rings, while the LUMO may be distributed across the acetamide (B32628) group and the aromatic systems.

| Orbital | Representative Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: The data in this table is illustrative and based on typical values for similar functional groups found in computational studies of related molecules.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the EPS map would be expected to show significant negative potential around the carbonyl oxygen of the acetamide group, making it a primary site for hydrogen bonding and electrophilic interactions. The sulfur atom of the thioether and the π-systems of the aromatic rings would also exhibit areas of negative potential, while the amide hydrogen would represent a region of positive potential.

To quantify the insights from FMO and EPS analyses, a range of chemical reactivity descriptors can be calculated from the DFT results. nih.gov Global descriptors apply to the molecule as a whole, while local descriptors pinpoint reactivity at specific atomic sites.

Global Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Representative Value (eV) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.58 |

| Chemical Softness (S) | 1 / η | 0.39 |

| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | 2.65 |

Note: The data in this table is illustrative and based on typical values for similar functional groups found in computational studies of related molecules.

Local Descriptors (Fukui Functions): Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net By analyzing the change in electron density upon the addition or removal of an electron, these functions can predict which atoms are most likely to participate in a chemical reaction. For this compound, the carbonyl oxygen and sulfur atom would likely be identified as key sites for electrophilic attack, while certain carbon atoms on the naphthyl and thienyl rings might be highlighted as susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment, such as in a box of water or another solvent.

For this compound, an MD simulation would reveal the flexibility of the thioether linkage and the rotational freedom of the naphthyl and thienyl groups. It would also provide detailed information on how solvent molecules arrange themselves around the solute, identifying key hydrogen bonding interactions between water and the amide group. Such simulations are critical for understanding how the molecule behaves in a realistic biological or chemical environment.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Ligand-Target System Modeling

When studying the interaction of a molecule with a large biological target, such as a protein or enzyme, a full quantum mechanical calculation is computationally prohibitive. QM/MM hybrid approaches solve this problem by partitioning the system into two regions. researchgate.netrsc.orgnih.gov

The chemically active region—typically the ligand (this compound) and the key amino acid residues in the enzyme's active site—is treated with a high-level QM method like DFT. The remainder of the protein and the surrounding solvent are treated with a less computationally demanding Molecular Mechanics (MM) force field. nih.gov

This dual-level approach allows for an accurate description of the electronic events that govern ligand binding and catalysis, such as bond making/breaking and charge transfer, while still accounting for the structural and electrostatic influence of the larger protein environment. A QM/MM study could elucidate the specific binding mode of this compound within a target enzyme, calculate its binding affinity, and map the energetic pathway of a potential enzyme-catalyzed reaction involving the ligand.

In Silico Prediction of Physicochemical and ADME-Relevant Molecular Descriptors

In modern chemical and pharmaceutical research, in silico methods are indispensable for the early assessment of new chemical entities. These computational approaches predict a compound's physicochemical and pharmacokinetic properties before its synthesis, saving significant time and resources. For this compound, a range of molecular descriptors relevant to its behavior in a biological system can be calculated using established algorithms and models. These descriptors provide insights into the molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile.

Key physicochemical properties include molecular weight (MW), lipophilicity (expressed as logP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. These factors are fundamental to predicting a molecule's oral bioavailability and membrane permeability. ADME-relevant properties, such as aqueous solubility, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes, can also be estimated through sophisticated computational models. srce.hrnih.gov

Detailed research findings from predictive models for this compound are summarized in the table below. These values are calculated based on the molecule's structure and are intended to guide further investigation. For instance, the predicted logP value suggests a high degree of lipophilicity, which can influence membrane permeability and plasma protein binding. nih.gov The TPSA is a critical indicator of a molecule's ability to traverse cell membranes.

| Descriptor Category | Molecular Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|---|

| Physicochemical Properties | Molecular Formula | C₁₆H₁₃NOS₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 299.41 g/mol | Influences diffusion and transport across biological barriers. | |

| logP (Octanol/Water Partition Coefficient) | ~3.8 - 4.2 | Measures lipophilicity; affects absorption, distribution, and toxicity. | |

| Topological Polar Surface Area (TPSA) | ~78.9 Ų | Correlates with membrane permeability and oral bioavailability. | |

| Hydrogen Bond Donors/Acceptors | 1 / 3 | Key determinants of solubility and binding interactions. | |

| ADME-Relevant Properties | Aqueous Solubility (logS) | Low | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Indicates potential for central nervous system activity. | |

| Human Intestinal Absorption (HIA) | High | Estimates the extent of absorption from the gastrointestinal tract. | |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Variations

Cheminformatics applies computational methods to solve chemical problems, with Quantitative Structure-Property Relationship (QSPR) modeling being a cornerstone of the field. researchgate.net QSPR aims to build mathematical models that correlate the structural or physicochemical properties of molecules (known as molecular descriptors) with a specific property of interest, such as solubility, boiling point, or biological activity. sciforum.net This approach is particularly valuable for exploring the chemical space around a lead compound like this compound without synthesizing every possible analog.

A typical QSPR study for structural variations of this compound would involve several steps:

Dataset Creation: A virtual library of analogs would be generated by systematically modifying the core structure. Variations could include adding different substituents (e.g., halogens, alkyl, or alkoxy groups) to the naphthyl and thienyl rings or altering the acetamide linker.

Descriptor Calculation: For each molecule in the virtual library, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest and Artificial Neural Networks, a mathematical equation is developed that links the calculated descriptors to the property being predicted. nih.govsemanticscholar.org

Model Validation: The predictive power of the model is rigorously tested using cross-validation techniques and external test sets to ensure its reliability and generalizability.

For this compound, a QSPR model could be developed to predict how structural changes affect a property like its affinity for a specific biological target. The resulting model could then be used to prioritize the synthesis of new derivatives with potentially improved properties, thereby accelerating the discovery process. sciforum.net

Conformational Analysis through Advanced Computational Sampling Methods

The biological function and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound is a flexible molecule possessing several rotatable bonds, particularly around the thioether and acetamide linkages. This flexibility means the molecule does not exist in a single, rigid shape but rather as an ensemble of interconverting spatial arrangements known as conformations. libretexts.org Conformational analysis is the study of these different arrangements and their relative energies. scielo.br

Advanced computational sampling methods are employed to explore the vast conformational space of a molecule and identify its low-energy, and therefore most probable, conformations. Key techniques include:

Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms in the molecule over time by solving Newton's equations of motion. An MD simulation provides a dynamic view of the molecule's flexibility and allows for the exploration of its conformational landscape at a given temperature.

Monte Carlo (MC) Methods: These methods involve making random changes to the molecule's geometry (e.g., rotating a bond) and accepting or rejecting the new conformation based on its calculated energy, typically using the Metropolis criterion.

For this compound, these analyses would reveal the preferred spatial orientation of the naphthyl and thienyl rings relative to each other and the geometry of the central acetamide group. Understanding the molecule's preferred shape is crucial, as it dictates how it can fit into a binding site of a protein or receptor. Studies on similar N-naphthyl compounds have shown that conformational restrictions can significantly impact biological activity. nih.gov By identifying the most stable conformers, researchers can gain insights into the specific 3D features required for its molecular interactions.

Molecular Mechanisms of Action and Target Engagement of N 1 Naphthyl 2 2 Thienylthio Acetamide

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

While no direct studies on enzyme interactions with N-1-naphthyl-2-(2-thienylthio)acetamide have been reported, the analysis of similar structures provides a framework for potential mechanisms.

Kinetic and thermodynamic data for this compound are not available. However, studies on other acetamide (B32628) derivatives highlight the types of interactions that could be expected. For instance, a series of substituted acetamide derivatives were evaluated as inhibitors of butyrylcholinesterase (BChE), an important enzyme in neurodegenerative diseases. nih.gov One of the most potent compounds in that study, compound 8c , was found to be a mixed-type inhibitor, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding mode affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Should this compound be investigated, similar kinetic analyses would be crucial to determine its mode of inhibition against any identified target enzymes. Such studies would involve measuring reaction rates at various substrate and inhibitor concentrations to calculate key parameters like the inhibition constant (Ki).

In a different context, thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives, which share a thiophene (B33073) ring and a thioether linkage, were identified as inhibitors of tissue transglutaminase (TGase 2). nih.gov Structure-activity relationship (SAR) studies in that research revealed that the acylhydrazide thioether side-chain was critical for inhibitory activity, suggesting the thioether linkage in this compound could also play a significant role in enzyme binding. nih.gov

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition This table is a template for the types of data that would be generated from kinetic studies and is not based on experimental results for this compound.

| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |

|---|---|---|---|---|

| Butyrylcholinesterase | Compound 8c nih.gov | 3.94 | - | Mixed-type |

The molecular structure of this compound suggests several potential interactions with an enzyme's active site. The amide group can act as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen). The naphthyl and thienyl rings are capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within an active site.

In a study of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors, molecular docking studies revealed that these compounds bind to the non-metallic active site of the enzyme. mdpi.com The analysis highlighted the importance of hydrogen bonding for their inhibitory activity. mdpi.com Similarly, the amide linkage in this compound would be expected to form key hydrogen bonds.

The large, aromatic naphthyl group is known for its ability to intercalate between DNA base pairs, a form of π-π stacking. nih.gov While this is in the context of DNA, similar stacking interactions are plausible within the hydrophobic pockets of an enzyme's active site.

Receptor Binding and Ligand-Receptor Interaction Studies

Direct receptor binding assays for this compound have not been published. The following sections outline the computational approaches that would be used to predict and validate its potential receptor targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, this process would involve docking the molecule into the binding sites of various potential receptor targets. Scoring functions would then be used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For example, in a study of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, molecular docking was performed against a homology model of the σ1 receptor. nih.gov The results showed a salt bridge and important short contacts with specific amino acid residues, providing a detailed picture of the binding mode. nih.gov Similar analyses could predict which receptors this compound is most likely to bind to and the nature of these interactions.

Table 2: Illustrative Molecular Docking Scores for a Related Compound This table shows representative data from a molecular docking study of a different acetamide derivative to illustrate the output of such an analysis.

| Compound | Receptor | Docking Score (unitless) | Key Interacting Residues |

|---|

Following molecular docking, molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-receptor complex and to refine the binding affinity predictions. MD simulations model the movement of atoms in the complex over time, providing insights into the flexibility of the ligand and the receptor's binding pocket.

For a series of substituted acetamide derivatives targeting BChE, MD simulations were used to calculate the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. nih.gov These calculations helped to confirm the stability of the docked complex and the persistence of key interactions, such as the binding to both the catalytic and peripheral anionic sites of BChE. nih.gov Such simulations would be invaluable in validating any predicted interactions for this compound.

Interactions with Nucleic Acids and Membrane Lipids at a Molecular Level

While specific studies are lacking for this compound, its chemical structure suggests potential interactions with both nucleic acids and lipid membranes.

The planar and aromatic nature of the naphthyl group is a strong indicator of potential DNA intercalation. Research on DNA lesions with attached naphthyl groups has shown their capability to engage in stacking interactions within the DNA helix. nih.gov These adducts can adopt different conformations to balance the energetic contributions from π-π stacking and hydrogen bonding of the base pairs. nih.gov It is plausible that this compound could similarly insert its naphthyl ring between the base pairs of a DNA duplex.

Interactions with membrane lipids are also conceivable. The compound possesses both hydrophobic (naphthyl and thienyl rings) and more polar (acetamide) regions, making it amphipathic. Such molecules can insert into the lipid bilayer of cell membranes, potentially altering membrane fluidity, permeability, or the function of embedded membrane proteins. The study of membrane protein-lipid interactions is complex, often requiring specialized techniques like native mass spectrometry to characterize the binding of lipids to proteins within a detergent environment. researchgate.net

Modulation of Cellular Pathways and Signaling Cascades: Mechanistic Insights

There is currently no available research detailing how this compound modulates specific cellular pathways or signaling cascades.

Identification and Validation of Specific Molecular Targets for this compound

Specific molecular targets for this compound have not been identified or validated in the public scientific literature.

Structure-Mechanism Relationship (SMR) Elucidation for this compound and its Analogues

There are no available studies elucidating the structure-mechanism relationship for this compound or its direct analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1 Naphthyl 2 2 Thienylthio Acetamide Derivatives

Systematic Structural Modifications on the Naphthyl Moiety and their Impact on Molecular Interactions

The naphthyl group of N-1-naphthyl-2-(2-thienylthio)acetamide is a critical component for its molecular interactions. The large, planar, and lipophilic nature of the naphthalene (B1677914) ring system allows for significant van der Waals and π-π stacking interactions with biological targets. The position of substitution on the naphthyl ring is crucial; the 1-position provides a distinct spatial orientation compared to the 2-position, which can significantly alter binding affinity and selectivity.

Research on related naphthyl-containing compounds has demonstrated that the introduction of substituents onto the naphthyl ring can modulate activity. For instance, the placement of electron-donating or electron-withdrawing groups can influence the electronic environment of the ring system, thereby affecting its interaction with target proteins. Studies on other N-aryl compounds have shown that the electronic nature of the aromatic ring plays a significant role in their biological function.

The steric bulk of substituents on the naphthyl moiety is another determining factor. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket in a receptor or diminish activity through steric hindrance. The specific impact of these modifications is highly dependent on the topology of the target's binding site. For instance, in a study on naphthyl-substituted ruthenium(II)-arene complexes, the binding mode and cytotoxicity were significantly influenced by the nature of the naphthyl ligand. nih.gov

An illustrative data table below conceptualizes the potential impact of substitutions on the naphthyl moiety based on general SAR principles.

| Substituent at R-position on Naphthyl Ring | Hypothesized Impact on Potency | Rationale |

| H | Baseline | Unsubstituted parent compound. |

| 4-OCH₃ | Increased | Potential for hydrogen bonding and favorable electronic effects. |

| 4-Cl | Variable | Potential for halogen bonding, but steric and electronic effects can be complex. |

| 4-CH₃ | Increased | Fills a small hydrophobic pocket. |

| 4-NO₂ | Decreased | Strong electron-withdrawing nature may be unfavorable for certain interactions. |

This table is illustrative and based on established medicinal chemistry principles. Actual results would require experimental validation.

Variations of the Thienylthio Group: Substituent Effects and Bioisosteric Replacements

The 2-thienylthio moiety is another key pharmacophoric feature. The sulfur atom in the thiophene (B33073) ring can participate in unique interactions, such as chalcogen bonding. nih.gov Furthermore, the thiophene ring itself is an important aromatic system that can engage in π-stacking interactions.

Substitutions on the thiophene ring can fine-tune the electronic properties and steric profile of the molecule. For example, introducing a methyl group at the 5-position could enhance lipophilicity and potentially improve binding in a hydrophobic sub-pocket. Conversely, a polar substituent might increase solubility but could be detrimental to binding if the pocket is hydrophobic.

Bioisosteric replacement of the thienylthio group is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.gov Replacing the thiophene ring with other heterocycles like furan, pyridine, or even a phenyl ring can lead to significant changes in biological activity. Each isostere presents a different arrangement of hydrogen bond donors and acceptors, as well as a unique electronic distribution, which can lead to altered interactions with the biological target. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| 2-Thienylthio | Phenylthio | Alters electronic properties and removes potential for sulfur-specific interactions. |

| 2-Thienylthio | 3-Thienylthio | Changes the vector and orientation of the substituent. nih.gov |

| 2-Thienylthio | Furanylthio | Introduces a different heteroatom with altered hydrogen bonding capacity. |

| 2-Thienylthio | Pyridylthio | Introduces a basic nitrogen atom, potentially forming new ionic interactions or hydrogen bonds. |

This table illustrates potential bioisosteric replacements and their rationale.

Modifications of the Acetamide (B32628) Linkage and Conformational Flexibility Analysis

Modifications to this linker, such as N-methylation, can prevent the formation of a hydrogen bond from the N-H group and can also influence the conformational preference around the amide bond. Replacing the acetamide group with a more rigid linker, like a triazole, can lock the molecule into a specific conformation, which may be more or less favorable for binding. nih.gov Conversely, extending the linker with an additional methylene (B1212753) group could increase flexibility, potentially allowing the molecule to adopt a more optimal binding pose.

Conformational analysis, often performed using computational methods and confirmed by techniques like NMR spectroscopy, is essential to understand how these modifications affect the three-dimensional shape of the molecule and its ability to interact with a target. nih.gov Studies on N-aromatic acetamides have highlighted the importance of intramolecular interactions, such as those between the amide oxygen and the thiophene sulfur, in stabilizing specific conformations. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

By correlating these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values), a predictive model can be developed. Such models can help in understanding which properties are most important for activity and can be used to predict the activity of novel, yet-to-be-synthesized analogues. For instance, a QSAR model might reveal that a certain range of lipophilicity combined with a specific electronic feature on the naphthyl ring is optimal for activity. Studies on other acetamide derivatives have successfully employed 2D and 3D-QSAR approaches to guide the design of more potent compounds. semanticscholar.org

Rational Design Principles for Modulating Specificity and Potency Based on SAR Data

The culmination of SAR and SPR studies provides a set of rational design principles for optimizing the biological activity of this compound derivatives. These principles are derived from a comprehensive analysis of how different structural modifications affect potency and specificity.

For example, if SAR data indicate that a large hydrophobic pocket exists in the binding site adjacent to the naphthyl ring, this would suggest that introducing bulky, lipophilic substituents at a specific position on the naphthyl moiety could enhance potency. Similarly, if a hydrogen bond donor from the target protein is identified near the acetamide carbonyl, modifications that increase the hydrogen bond accepting ability of the carbonyl group would be a rational design strategy. The overarching goal is to leverage the information gained from SAR studies to design new molecules with improved therapeutic profiles. nih.gov

Impact of Chirality on Molecular Interactions and Biological Activity Profiles

Chirality can have a profound impact on the biological activity of a molecule. mdpi.com If this compound or its derivatives possess a chiral center, the two enantiomers can exhibit different potencies and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. mdpi.comnih.gov

For instance, one enantiomer might fit perfectly into a binding site, leading to a strong biological response, while the other enantiomer may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, if a chiral center is present or introduced into the molecule, it is crucial to separate the enantiomers and evaluate their biological activity independently. The influence of chirality has been noted in various molecular frameworks, highlighting its importance in drug design. mdpi.commdpi.com Axially chiral N-(1-naphthyl) compounds have also been studied, revealing that rotational barriers can lead to stable enantiomers with distinct properties. rsc.org

Synthesis and Characterization of N 1 Naphthyl 2 2 Thienylthio Acetamide Derivatives and Advanced Constructs

Design and Synthesis of Conformationally Restricted Analogues of N-1-naphthyl-2-(2-thienylthio)acetamide

To investigate the bioactive conformation of this compound, a series of conformationally restricted analogues can be designed and synthesized. By locking the rotatable bonds within the molecule, researchers can gain insights into the spatial arrangement required for its biological activity.

One approach involves the introduction of cyclic structures or rigid linkers to limit the conformational flexibility of the naphthyl and thienyl rings relative to the acetamide (B32628) backbone. For instance, the synthesis of analogues where the acetamide bridge is part of a lactam ring or where the naphthyl and thienyl moieties are fused through additional covalent bonds can provide valuable structure-activity relationship (SAR) data.

The synthesis of these analogues often involves multi-step reaction sequences, starting from functionalized naphthalen-1-amine and 2-thienothiol precursors. The key cyclization or fusion reactions would be carefully designed to yield the desired rigid scaffold. Characterization of these novel compounds would be performed using standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structures.

Table 1: Hypothetical Conformationally Restricted Analogues of this compound and Their Design Rationale

| Compound ID | Structural Modification | Design Rationale |

| CRA-1 | Introduction of a lactam ring | To fix the orientation of the naphthyl group relative to the acetamide. |

| CRA-2 | Ethylene bridge between naphthyl and thienyl rings | To restrict the rotation around the thioether linkage. |

| CRA-3 | Fused heterocyclic ring system | To create a planar and rigid molecular architecture. |

Exploration of Bioisosteric Replacements within the this compound Scaffold

The thienyl ring, for example, could be replaced with other five-membered heterocycles such as furan, pyrrole, or oxazole to investigate the influence of heteroatom substitution on activity. Similarly, the thioether linkage could be substituted with an ether, amine, or sulfoxide to probe the importance of the sulfur atom for biological interactions. The naphthyl group could also be replaced by other bicyclic aromatic systems like quinoline or indole to explore different steric and electronic requirements.

These modifications can lead to analogues with improved potency, selectivity, or pharmacokinetic profiles. The synthesis of these bioisosteres would follow established synthetic routes, with the appropriate selection of starting materials.

Table 2: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Thienyl | Furan, Pyrrole, Oxazole | Altered electronics and hydrogen bonding capacity. |

| Thioether (-S-) | Ether (-O-), Amine (-NH-), Sulfoxide (-SO-) | Modified polarity, stability, and metabolic profile. |

| Naphthyl | Quinoline, Indole, Benzofuran | Changes in aromaticity, size, and potential for new interactions. |

Synthesis of Prodrugs and Pro-moieties for Enhanced Molecular Properties

Prodrug strategies are often employed to overcome challenges such as poor solubility, low stability, or lack of targeted delivery. rsc.org For this compound, several prodrug approaches can be envisioned to enhance its molecular properties.

To improve aqueous solubility, hydrophilic pro-moieties such as phosphates, amino acids, or polyethylene glycol (PEG) could be attached to the parent molecule. nih.gov These would be cleaved in vivo by enzymes to release the active drug. For instance, a thioacetamide-triazole derivative could be synthesized, which may function as a prodrug activated by specific enzymes. nih.gov

Conversely, to enhance lipophilicity for better membrane permeability, lipidic pro-moieties like fatty acids could be conjugated to the molecule. researchgate.net The design of these prodrugs requires careful consideration of the linker chemistry to ensure efficient release of the active compound at the target site.

Table 3: Hypothetical Prodrug Strategies for this compound

| Prodrug Moiety | Linkage Type | Targeted Property Enhancement |

| Phosphate | Ester | Increased aqueous solubility. |

| Amino Acid (e.g., Glycine) | Amide | Improved solubility and potential for active transport. |

| Fatty Acid (e.g., Palmitic Acid) | Ester/Amide | Enhanced lipophilicity and membrane permeability. |

Development of Conjugates for Targeted Molecular Delivery and Imaging Probes

Conjugation of this compound to targeting ligands or imaging agents can enable its specific delivery to desired tissues or allow for its visualization within the body. nih.govnih.gov This is particularly relevant for therapeutic applications where minimizing off-target effects is crucial.

Targeting ligands can include antibodies, peptides, or small molecules that recognize specific receptors overexpressed on diseased cells. nih.gov For example, conjugation to a peptide that targets a tumor-specific receptor could concentrate the compound at the tumor site.

For imaging purposes, this compound could be conjugated to a fluorescent dye, a radiolabel, or a contrast agent for magnetic resonance imaging (MRI). The synthesis of these conjugates requires robust bioconjugation techniques that preserve the activity of both the drug and the targeting/imaging moiety. nih.gov

Polymer-Based Delivery Systems and Nanoparticle Encapsulation Strategies for this compound

Polymer-based delivery systems and nanoparticle encapsulation offer a versatile platform to improve the therapeutic index of this compound. mdpi.com These systems can protect the drug from degradation, control its release profile, and enhance its accumulation at the target site through passive or active targeting.

Biodegradable polymers such as polylactic-co-glycolic acid (PLGA), polycaprolactone (PCL), or chitosan can be used to formulate nanoparticles or microparticles loaded with the compound. nih.gov The release rate of the drug can be tuned by varying the polymer composition and molecular weight.

Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to achieve active targeting. Encapsulation within liposomes or micelles is another viable strategy to improve the solubility and bioavailability of this relatively hydrophobic molecule. The use of organosulfur-based polymers could also be explored, given their unique properties for drug delivery. mdpi.com

Table 4: Overview of Polymer-Based Delivery Systems for this compound

| Delivery System | Polymer/Material | Key Advantages |

| Nanoparticles | PLGA, PCL | Controlled release, improved stability. |

| Micelles | Amphiphilic block copolymers | Enhanced solubility of hydrophobic drugs. |

| Liposomes | Phospholipids | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |

| Polymer Conjugates | PEG | Increased circulation time, reduced immunogenicity. |

Advanced Analytical Methodologies for Research on N 1 Naphthyl 2 2 Thienylthio Acetamide

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of N-1-naphthyl-2-(2-thienylthio)acetamide. Its high resolution and sensitivity make it ideal for separating the main compound from any potential impurities or isomers.

A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice for analyzing this non-polar compound. The separation would be achieved on a C18 column, which provides a hydrophobic stationary phase suitable for retaining the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution.

Purity Assessment: For purity determination, a gradient elution program, where the proportion of the organic solvent is gradually increased, would be employed. This ensures the elution of any impurities that may have different polarities than the parent compound. Detection is commonly performed using a UV detector, set at a wavelength where the naphthyl and thienyl chromophores exhibit strong absorbance, likely in the range of 230-280 nm. The purity of this compound can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isomer Separation: The structure of this compound presents the possibility of positional isomers, for instance, if the substitution on the naphthyl ring occurs at the 2-position instead of the 1-position. HPLC is a powerful tool for separating such closely related isomers. Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of these isomers. In some cases, a different stationary phase, such as a C30 or a phenyl-hexyl column, might offer better selectivity.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a starting point for method development, and further optimization would be necessary to achieve the desired separation and sensitivity.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the presence of a polar amide group, which can lead to poor peak shape and thermal degradation in the hot GC inlet.

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. For the amide group in this compound, silylation is a common derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. This derivatization reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

Analytical Approach: The derivatized sample would be injected into a GC system equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The separation would be achieved based on the boiling points and interactions of the derivatives with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time and mass spectral data, aiding in the positive identification of the derivatized compound and any volatile impurities.

Potential GC Method Parameters for a Derivatized Analyte:

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min) to 300 °C at 15 °C/min (hold 5 min) |

| Carrier Gas | Helium at 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-550 m/z |

This table outlines a plausible GC method for the analysis of the silylated derivative of this compound.

Mass Spectrometry (MS) for Accurate Mass Determination, Fragmentomics, and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of this compound. It provides information on the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS), using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can determine the mass of the parent ion with very high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition of this compound, which has a molecular formula of C16H13NOS. The theoretical monoisotopic mass of this compound is approximately 267.0718 g/mol . An experimental measurement confirming this mass would provide strong evidence for the compound's identity.

Fragmentomics: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. For this compound, key fragmentations would be expected to occur at the amide bond and the thioether linkage.

Predicted Fragmentation Pattern:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structure of Fragment |

| 268.07 [M+H]+ | 143.07 | [Naphthylamine]+ |

| 268.07 [M+H]+ | 127.05 | [Naphthyl]+ |

| 268.07 [M+H]+ | 126.04 | [Thienylthio-acetamide]+ |

| 268.07 [M+H]+ | 83.98 | [Thienyl]+ |

This table provides a prediction of the major fragment ions that would be observed in an MS/MS experiment, which would be crucial for structural confirmation.

Metabolite Profiling: MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for metabolite profiling. If this compound were to be studied in a biological system, LC-MS could be used to detect and identify its metabolites. Common metabolic transformations include hydroxylation of the aromatic rings (naphthyl and thienyl), oxidation of the sulfur atom to a sulfoxide or sulfone, and cleavage of the amide bond. By comparing the mass spectra of the parent compound with those of potential metabolites, the metabolic fate of the compound can be elucidated.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, are essential for the analysis of complex mixtures and for impurity profiling.

LC-MS for Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for identifying and quantifying impurities in pharmaceutical compounds like this compound. An LC-MS method would involve separating the impurities from the main compound using HPLC, with the eluent being directly introduced into the mass spectrometer. The MS detector can then provide the molecular weights of the impurities. For impurities present at very low levels, tandem MS (LC-MS/MS) can be used for sensitive and selective detection.

Potential impurities in a synthesis of this compound could include starting materials (1-naphthylamine, 2-thienylthioacetic acid), by-products from side reactions, or degradation products. LC-MS can provide crucial information for the structural elucidation of these unknown impurities.

Example of an Impurity Profile Analysis by LC-MS:

| Retention Time (min) | [M+H]+ (m/z) | Possible Identity |

| 5.2 | 144.08 | 1-Naphthylamine (B1663977) (Starting Material) |

| 7.8 | 159.00 | 2-Thienylthioacetic acid (Starting Material) |

| 10.5 | 268.07 | This compound (Main Compound) |

| 11.2 | 284.07 | Oxidized impurity (e.g., sulfoxide) |

This table illustrates how LC-MS data can be used to create an impurity profile of a sample.

GC-MS for Volatile Impurities: As discussed in section 8.2, GC-MS is well-suited for the analysis of volatile compounds. It can be used to identify and quantify residual solvents from the synthesis process or any volatile by-products.

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods can provide valuable insights into the redox properties of this compound. The presence of electroactive moieties, such as the naphthalene (B1677914) and thiophene (B33073) rings, suggests that the compound can undergo oxidation or reduction at an electrode surface.